4-(Difluoromethyl)-3-fluorobenzimidamide
Description
4-(Difluoromethyl)-3-fluorobenzimidamide is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C8H7F3N2 |
|---|---|
Molecular Weight |
188.15 g/mol |
IUPAC Name |
4-(difluoromethyl)-3-fluorobenzenecarboximidamide |
InChI |
InChI=1S/C8H7F3N2/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,7H,(H3,12,13) |
InChI Key |
DYGHSIFFKSTRQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)F)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents such as (Difluoromethyl)trimethylsilane (TMSCF2H) in the presence of a suitable catalyst . The reaction conditions often include the use of a base and a solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-3-fluorobenzimidamide may involve large-scale difluoromethylation processes using metal-based catalysts or radical chemistry . These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3-fluorobenzimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated benzimidazoles, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-(Difluoromethyl)-3-fluorobenzimidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3-fluorobenzimidamide involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity . The compound may also interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethyl)imidazole
- 4-(Difluoromethyl)benzimidazole
- 4-(Trifluoromethyl)benzimidamide
Uniqueness
4-(Difluoromethyl)-3-fluorobenzimidamide is unique due to the presence of both difluoromethyl and fluorine groups, which enhance its chemical stability and biological activity compared to similar compounds . The combination of these functional groups makes it a versatile compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
